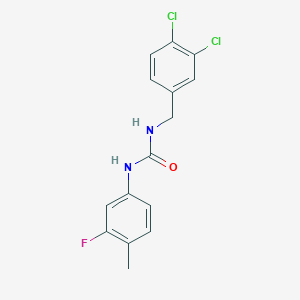![molecular formula C13H21N3OS B4284197 N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community for its potential application in the treatment of metabolic disorders. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy homeostasis.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation and phosphorylation of the α subunit. This activation results in the inhibition of acetyl-CoA carboxylase (ACC) and the promotion of glucose uptake and fatty acid oxidation. ACC is a key enzyme in the synthesis of fatty acids, and its inhibition leads to decreased lipid synthesis and increased fatty acid oxidation.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, decreased hepatic glucose production and lipid synthesis, improved insulin sensitivity, and reduced liver fat accumulation. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has a number of advantages for use in lab experiments, including its potency, specificity, and ability to activate AMPK in a dose-dependent manner. However, N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea also has some limitations, including its relatively short half-life and potential for off-target effects.
Direcciones Futuras
There are a number of future directions for research on N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, including the development of more potent and selective AMPK activators, the investigation of the potential therapeutic benefits of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea in animal models and human clinical trials, and the exploration of the underlying mechanisms of its anti-inflammatory effects. Additionally, further research is needed to determine the optimal dosing and administration of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea for therapeutic use.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential application in the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to activate AMPK, which leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This activation also leads to decreased hepatic glucose production and lipid synthesis, which can improve insulin sensitivity and reduce liver fat accumulation.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16(2)9-5-8-14-13(17)15-11-6-4-7-12(10-11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAXOQVRCNUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284116.png)
![methyl 3-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284122.png)
![methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4284126.png)
![4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284130.png)
![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284149.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284152.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)

